2-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide
Description
Properties
IUPAC Name |
2-methoxy-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3S/c1-6-8(12-7(14)5-16-2)9(15)13-3-4-17-10(13)11-6/h3-4H,5H2,1-2H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQFNNJCIZVIIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CSC2=N1)NC(=O)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with ethyl acetoacetate, followed by cyclization with formamide to yield the thiazolo[3,2-a]pyrimidine core. Subsequent methylation and acetamidation steps are performed to obtain the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Biological Applications
-
Anticancer Activity :
- Research indicates that derivatives of thiazolopyrimidines, including 2-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide, exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds in this class have shown higher cytotoxicity against HeLa (cervical adenocarcinoma) cells compared to normal liver cells, suggesting a selective action that could be harnessed for cancer therapy .
-
Antimicrobial Properties :
- The compound has been evaluated for its antimicrobial efficacy. Studies have shown that certain thiazolopyrimidine derivatives possess strong activity against bacterial strains and fungi, making them potential candidates for treating infections, particularly those resistant to conventional antibiotics .
- Antileishmanial Activity :
Medicinal Chemistry
The synthesis of this compound and its derivatives is of considerable interest in medicinal chemistry. The compound serves as a building block for developing new pharmaceuticals with enhanced efficacy and reduced side effects. Its ability to form complexes with biological macromolecules can be exploited to design targeted drug delivery systems.
Material Science Applications
In addition to its biological applications, the compound can be utilized in material science:
- Fluorescent Probes :
-
Polymer Chemistry :
- The compound's reactivity allows it to be incorporated into polymer matrices, potentially leading to the development of new materials with specific mechanical or optical properties.
Case Studies
-
Cytotoxicity Studies :
- A study comparing the cytotoxic effects of various thiazolopyrimidine derivatives revealed that certain modifications at the C5 position significantly increased selectivity towards cancer cells while minimizing toxicity towards normal cells. This selectivity index is crucial for developing safer anticancer agents .
-
Antimicrobial Efficacy :
- In a series of experiments assessing the antimicrobial activity of thiazolopyrimidine derivatives, compounds were tested against multi-drug resistant strains of bacteria and fungi. Results indicated that some derivatives exhibited potent activity comparable to established antibiotics, highlighting their therapeutic potential .
Mechanism of Action
The mechanism of action of 2-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Structural Comparisons
The compound shares its thiazolo[3,2-a]pyrimidine backbone with several analogs, but substituent variations significantly alter physicochemical and biological properties. Key structural analogs include:
Key Structural Insights :
- Backbone Conformation : The fused thiazolo[3,2-a]pyrimidine ring often adopts a puckered conformation. For example, in the ethyl carboxylate derivative (C₂₆H₂₆N₂O₆S), the pyrimidine ring deviates by 0.224 Å from planarity, forming a flattened boat conformation .
Challenges and Opportunities
- Synthetic Complexity : Introducing diverse substituents (e.g., carbohydrazides, oxadiazoles) requires multi-step protocols, limiting scalability .
Biological Activity
2-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide is a compound that has garnered attention in recent years due to its potential biological activities. Thiazolo[3,2-a]pyrimidine derivatives have been widely studied for their pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities. This article explores the biological activity of this specific compound, synthesizing findings from various studies.
Synthesis and Structure
The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves multi-step chemical reactions. The synthesis of this compound can include the following steps:
- Formation of Thiazolo-Pyrimidine Core : Utilizing starting materials like 7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine and methoxyacetic acid.
- Acetylation : The introduction of the acetamide group to enhance solubility and biological activity.
The structure can be characterized using techniques such as IR spectroscopy, NMR, and mass spectrometry.
Antimicrobial Activity
Research indicates that thiazolo[3,2-a]pyrimidine derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound possess a broad spectrum of activity against various pathogens.
| Compound | Pathogen Tested | MIC (µg/mL) | Activity |
|---|---|---|---|
| This compound | Staphylococcus aureus | 0.25 | Significant |
| Similar Derivative | Escherichia coli | 0.50 | Moderate |
| Similar Derivative | Candida albicans | 0.75 | Moderate |
The Minimum Inhibitory Concentration (MIC) values indicate that these compounds can inhibit the growth of bacteria and fungi effectively at low concentrations .
Anticancer Activity
Thiazolo[3,2-a]pyrimidines have also been explored for their anticancer potential. Studies have demonstrated that these compounds can induce apoptosis in cancer cell lines such as A549 (lung cancer) and C6 (glioma). The mechanism involves the activation of caspases and the modulation of DNA synthesis.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | A549 | 15.0 | Apoptosis induction |
| Similar Derivative | C6 | 20.0 | Caspase activation |
These findings suggest that the compound may act as a potential chemotherapeutic agent by promoting apoptotic pathways in tumor cells .
Enzyme Inhibition
In addition to antimicrobial and anticancer activities, thiazolo[3,2-a]pyrimidines have been identified as inhibitors of key enzymes such as DNA gyrase and dihydrofolate reductase (DHFR). These enzymes are crucial for bacterial DNA replication and folate metabolism, respectively.
| Enzyme Target | IC50 (µM) |
|---|---|
| DNA gyrase | 12.27 |
| DHFR | 0.52 |
This dual inhibition profile underscores the potential of these compounds in treating bacterial infections alongside their anticancer properties .
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of thiazole derivatives for their antimicrobial activity against clinical isolates. The results showed that compounds with similar structures to this compound had significant inhibitory effects on biofilm formation by Staphylococcus aureus, outperforming standard antibiotics like Ciprofloxacin .
- Anticancer Mechanisms : Another investigation focused on the apoptotic effects of thiazole derivatives on cancer cell lines. The study found that these compounds could effectively reduce cell viability through caspase-dependent pathways, indicating their potential as anticancer agents .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare thiazolo[3,2-a]pyrimidine derivatives like 2-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide?
- Answer : Synthesis typically involves cyclocondensation reactions using precursors such as 2-aminothiazoles or thioureas with β-diketones or α,β-unsaturated carbonyl compounds. For example, refluxing with acetic acid/anhydride mixtures and sodium acetate facilitates ring closure, as demonstrated in the preparation of ethyl 7-methyl-3-oxo-5-phenyl derivatives . Key steps include monitoring reaction progress via TLC and optimizing solvent systems (e.g., ethyl acetate/ethanol for recrystallization) to improve yields .
Q. How is the structural characterization of thiazolo[3,2-a]pyrimidine derivatives validated?
- Answer : X-ray crystallography is the gold standard for confirming spatial conformation and bond angles. For instance, studies on ethyl 7-methyl-3-oxo-5-phenyl derivatives revealed a flattened boat conformation in the pyrimidine ring and dihedral angles between fused rings . Complementary techniques include -NMR, -NMR, and IR spectroscopy to verify functional groups and substituent positions .
Q. What preliminary assays are recommended to evaluate the bioactivity of this compound?
- Answer : Antimicrobial activity can be assessed using disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi . Anticancer potential is typically screened via MTT assays on cancer cell lines, with IC values calculated for dose-response relationships. Structure-activity relationship (SAR) studies should focus on substituent effects, such as methoxy or acetamide groups, on bioactivity .
Advanced Research Questions
Q. How do conformational variations in the thiazolo[3,2-a]pyrimidine core impact pharmacological activity?
- Answer : Crystal structures reveal that puckering of the pyrimidine ring (e.g., deviations of ~0.224 Å from planarity) and dihedral angles between fused rings (e.g., 80.94° in ethyl 7-methyl derivatives) influence molecular interactions with biological targets . Computational docking studies can correlate these structural features with binding affinities to enzymes like dihydrofolate reductase or microbial proteases .
Q. How can contradictory bioactivity data between structurally similar derivatives be resolved?
- Answer : Discrepancies often arise from subtle substituent changes. For example, replacing a methoxy group with a methyl group in the phenyl ring may alter lipophilicity and membrane permeability. Systematic SAR studies, supported by HPLC-based purity checks (>95%) and controlled bioassays, help identify critical pharmacophores . Meta-analysis of crystallographic data (e.g., hydrogen bonding patterns) further clarifies mechanistic variations .
Q. What strategies optimize the solubility and stability of thiazolo[3,2-a]pyrimidine derivatives in physiological conditions?
- Answer : Derivatization with polar groups (e.g., carboxylates or hydroxyls) improves aqueous solubility, as seen in ethyl 7-hydroxy-5-oxo derivatives . Stability under acidic/alkaline conditions can be assessed via accelerated degradation studies (pH 1–9 at 37°C), with LC-MS identifying degradation products. Co-solvent systems (e.g., PEG-400) or nanoformulation may enhance bioavailability .
Q. How can researchers validate the reproducibility of synthetic protocols for this compound?
- Answer : Reproducibility requires strict control of reaction parameters (e.g., reflux time, stoichiometry of sodium acetate). Interlaboratory validation using standardized protocols (e.g., IUPAC guidelines) and cross-referencing crystallographic data (e.g., C–C bond lengths within 0.003 Å accuracy) ensure consistency . Public datasets like PubChem provide reference spectral data for benchmarking .
Methodological Notes
- Crystallography : Use Bruker APEX-II diffractometers with Mo-Kα radiation (λ = 0.71073 Å) for high-resolution structures .
- SAR Analysis : Apply Hansch analysis to quantify substituent effects on bioactivity, using logP and Hammett constants .
- Data Validation : Cross-check NMR assignments with DEPT-135 and HSQC experiments to resolve signal overlaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
